![molecular formula C23H32NO2+ B14216290 Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- CAS No. 824432-35-1](/img/structure/B14216290.png)
Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, which imparts unique chemical and physical properties to these compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- typically involves the quaternization of pyridine with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is usually carried out at elevated temperatures to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods: Industrial production of pyridinium salts generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, thiolates; reactions may require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyridine derivatives .
Aplicaciones Científicas De Investigación
Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and ionic liquids.
Biology: Investigated for its antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- involves its interaction with molecular targets such as enzymes and cellular membranes. The positively charged pyridinium ring can interact with negatively charged sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound can disrupt cellular membranes, leading to cell lysis and death .
Molecular Targets and Pathways:
Enzymes: Cholinesterase, proteases.
Pathways: Inhibition of enzyme activity, disruption of cellular membranes.
Comparación Con Compuestos Similares
Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- can be compared with other pyridinium salts such as:
N-Substituted Pyridinium Salts: These compounds also exhibit antimicrobial and anticancer properties but may differ in their specific molecular targets and pathways.
Pyridinium Ylides: Used in organic synthesis, particularly in cycloaddition reactions.
Uniqueness: The uniqueness of pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]- lies in its specific structure, which imparts distinct chemical and biological properties. Its long alkyl chain and phenyl group contribute to its ability to interact with biological membranes and enzymes, making it a valuable compound in various research applications .
Propiedades
Número CAS |
824432-35-1 |
|---|---|
Fórmula molecular |
C23H32NO2+ |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
8-pyridin-1-ium-1-yloctyl (3S)-3-phenylbutanoate |
InChI |
InChI=1S/C23H32NO2/c1-21(22-14-8-6-9-15-22)20-23(25)26-19-13-5-3-2-4-10-16-24-17-11-7-12-18-24/h6-9,11-12,14-15,17-18,21H,2-5,10,13,16,19-20H2,1H3/q+1/t21-/m0/s1 |
Clave InChI |
VIIITDKUXDPTQI-NRFANRHFSA-N |
SMILES isomérico |
C[C@@H](CC(=O)OCCCCCCCC[N+]1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(CC(=O)OCCCCCCCC[N+]1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


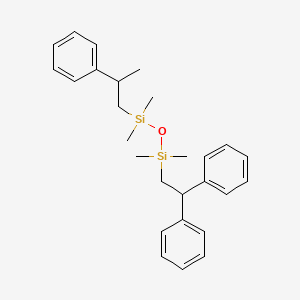

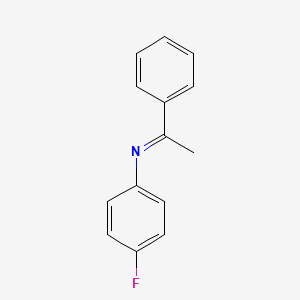
![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)
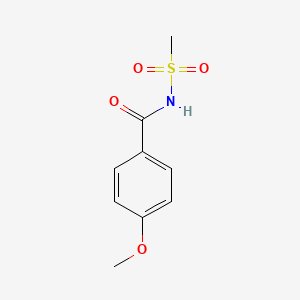
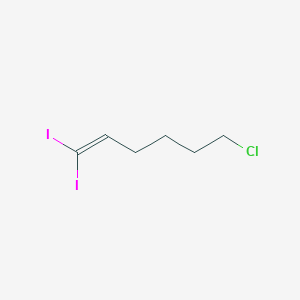
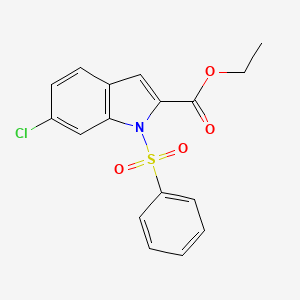
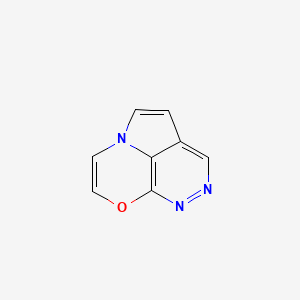
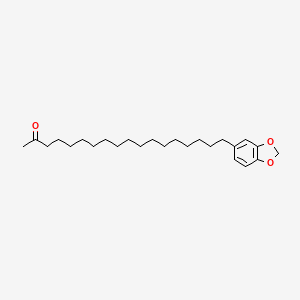
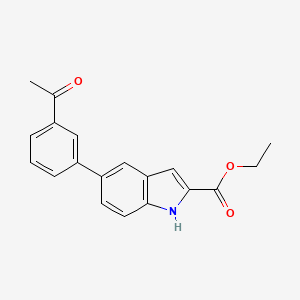
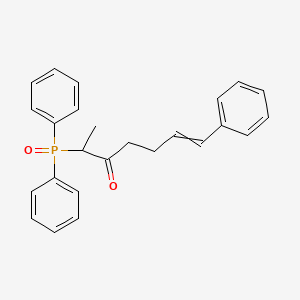

![1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene](/img/structure/B14216285.png)
![7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester](/img/structure/B14216294.png)
